

Spectroscopic Profile of Thiothiamine: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothiamine, a thiamine derivative, is of significant interest in various research fields, including the study of thiamine metabolism and its potential therapeutic applications. A thorough understanding of its physicochemical properties is crucial for its application in drug development and biological studies. This technical guide provides a comprehensive overview of the spectroscopic data for **thiothiamine**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols and data interpretation are presented to facilitate its use in a research setting.

Molecular Structure and Properties

Thiothiamine, with the chemical formula C₁₂H₁₆N₄OS₂, has a molecular weight of 296.41 g/mol .[1][2] Its structure is characterized by a pyrimidine ring and a thiazolethione ring connected by a methylene bridge.

Spectroscopic Data

A summary of the available spectroscopic data for **thiothiamine** is presented below. This data is essential for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for determining the structure of organic molecules. While a complete experimental ¹H NMR spectrum with assigned chemical shifts and coupling constants for **thiothiamine** is not readily available in the public domain, data for the closely related compound, thiamine, and general chemical shift ranges for similar functional groups provide valuable insights. A ¹³C NMR spectrum for **thiothiamine** has been reported.

¹³C NMR Spectroscopic Data for **Thiothiamine**

The following table summarizes the available ¹³C NMR spectral data for **thiothiamine**.

Carbon Atom	Chemical Shift (δ) in ppm
Pyrimidine C2-CH₃	Not explicitly assigned
Pyrimidine C4-NH ₂	Not explicitly assigned
Pyrimidine C5-CH ₂	Not explicitly assigned
Pyrimidine C6	Not explicitly assigned
Thiazolethione C2=S	Not explicitly assigned
Thiazolethione C4-CH₃	Not explicitly assigned
Thiazolethione C5-CH2CH2OH	Not explicitly assigned
Thiazolethione-CH ₂ -	Not explicitly assigned
Thiazolethione-CH ₂ OH	Not explicitly assigned
The specific assignments for the ¹³ C NMR spectrum of thiothiamine are based on data available from PubChem and general knowledge of thiazole compounds.[1]	

¹H NMR Spectroscopy (Predicted and based on Thiamine)

Detailed experimental ¹H NMR data with specific chemical shifts and coupling constants for **thiothiamine** are not widely published. However, based on the structure and data from similar compounds like thiamine, the following proton signals can be anticipated.



Proton	Predicted Chemical Shift (δ) in ppm	Multiplicity	Notes
Pyrimidine-H	~8.0-9.0	Singlet	Aromatic proton on the pyrimidine ring.
Methylene bridge (- CH ₂ -)	~5.0-5.5	Singlet	Connects the pyrimidine and thiazolethione rings.
Thiazole-CH₃	~2.5-3.0	Singlet	Methyl group on the thiazolethione ring.
Pyrimidine-CH₃	~2.5-3.0	Singlet	Methyl group on the pyrimidine ring.
-CH2-CH2OH	~3.5-4.0	Triplet	Methylene group adjacent to the hydroxyl group.
-CH2-CH2OH	~2.8-3.2	Triplet	Methylene group adjacent to the thiazolethione ring.
-OH	Variable	Singlet (broad)	Hydroxyl proton, chemical shift is solvent dependent.
-NH2	Variable	Singlet (broad)	Amine protons, chemical shift is solvent dependent.
Predicted values are based on general ¹ H NMR chemical shift tables and data for thiamine and its derivatives.[3][4][5]			

Infrared (IR) Spectroscopy



FT-IR spectroscopy provides information about the functional groups present in a molecule. While a specific experimental spectrum for **thiothiamine** is not readily available, the expected characteristic absorption bands can be inferred from its structure and comparison with thiamine.[6][7]

Predicted FT-IR Peak Assignments for Thiothiamine

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3200	N-H stretching	Primary amine (-NH2)
3500-3200	O-H stretching	Alcohol (-OH)
3100-3000	C-H stretching	Aromatic C-H
2980-2850	C-H stretching	Aliphatic C-H
~1650	C=N stretching	Pyrimidine ring
~1600	C=C stretching	Aromatic rings
~1250	C=S stretching	Thione group
1200-1000	C-N stretching	Amine
1260-1000	C-O stretching	Alcohol

These are predicted peak positions based on characteristic IR absorption frequencies for the functional groups present in thiothiamine. [8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data for Thiothiamine



Parameter	Value
Molecular Formula	C12H16N4OS2
Monoisotopic Mass	296.0769 Da
Nominal Mass	296 Da

Predicted Fragmentation Pattern

The fragmentation of **thiothiamine** under electron ionization (EI) or electrospray ionization (ESI) is expected to involve the cleavage of the methylene bridge and fragmentation of the side chains. Key predicted fragments are listed below.

m/z (mass-to-charge ratio)	Possible Fragment Ion
296	[M]+ (Molecular ion)
149	[C ₆ H ₇ N ₃ S] ⁺ (Thiazolethione ring fragment)
122	[C ₆ H ₈ N ₃] ⁺ (Pyrimidine ring fragment)
These are predicted fragmentation patterns based on the structure of thiothiamine and common fragmentation pathways of related compounds.[10][11]	

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and obtaining high-quality results.

NMR Spectroscopy Protocol

Sample Preparation

Weigh 5-10 mg of thiothiamine into a clean, dry NMR tube.



- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition

- · Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).
 Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters
 include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger
 number of scans compared to the ¹H spectrum.
- Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.[12][13]

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of thiothiamine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Carefully remove the pellet from the die.



Data Acquisition

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- · Record a background spectrum of the empty sample compartment.
- Record the spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[2][14]

Mass Spectrometry (LC-MS/MS) Protocol

Sample Preparation

- Prepare a stock solution of thiothiamine in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Prepare working solutions by diluting the stock solution to the desired concentration range for analysis.
- For biological samples, a protein precipitation step using agents like trichloroacetic acid or zinc sulfate in methanol may be necessary.[15]

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[16][17]
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
 - Injection Volume: 5-20 μL.
- Mass Spectrometry (MS):

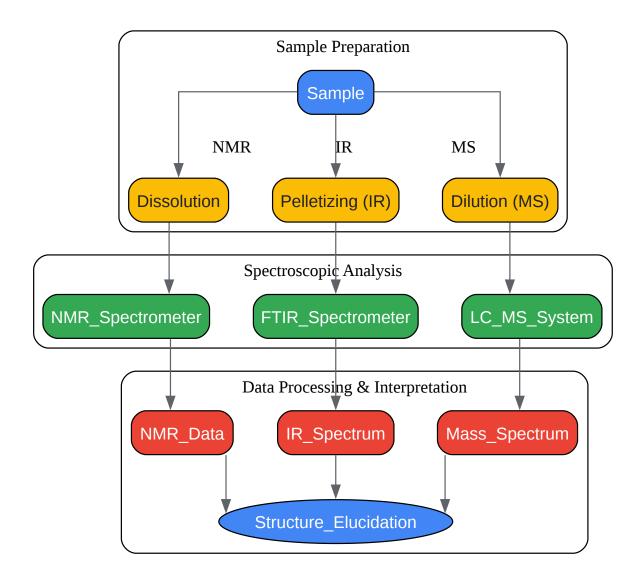


- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for thiamine and its derivatives.
- MS/MS Analysis: Use a triple quadrupole or ion trap mass spectrometer to perform tandem mass spectrometry.
- Select the protonated molecule [M+H]⁺ as the precursor ion for fragmentation.
- Optimize the collision energy to obtain characteristic product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.[18][19]

Signaling Pathways and Logical Relationships

To visualize the workflow for spectroscopic analysis and the context of **thiothiamine** in biological systems, the following diagrams are provided.

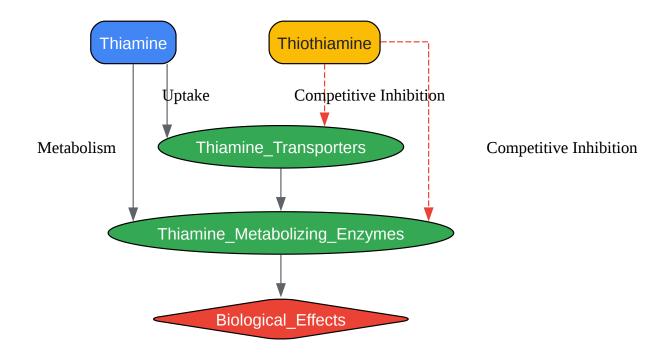




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Caption: Workflow for the spectroscopic analysis of **Thiothiamine**.





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Caption: **Thiothiamine**'s role in the context of thiamine metabolism.

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